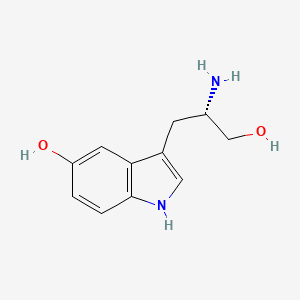

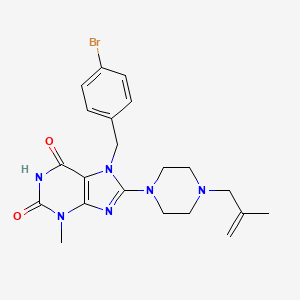

7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

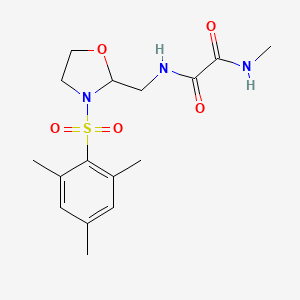

The compound "7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of substances with potential biological activity. The presence of a purine-2,6-dione core linked to a piperazine moiety suggests that this compound could be designed to interact with biological targets, such as enzymes or receptors. The bromobenzyl and methylallyl groups may contribute to the compound's binding affinity and selectivity for its targets.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of purine linked piperazine derivatives were synthesized to target Mycobacterium tuberculosis, using an advanced intermediate that was coupled with various carboxylic acid chloride derivatives or isocyanate partners . Similarly, the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with substitutions at the N-1 and N-7 positions has been described, indicating a method for introducing various functional groups to the purine core .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a 3-(α-bromobenzyl)-3-methoxypiperazine-2,5-dione showed the side chain in an EN conformation with the bromine above the heterocyclic ring . Additionally, the crystal packing of weakly dipolar piperazinediones derived from 2-amino-4-bromo-7-methoxyindan-2-carboxylic acid was characterized, demonstrating ladder-like hydrogen bonding interactions .

Chemical Reactions Analysis

The reactivity of the bromobenzyl group in related compounds has been explored. For instance, 3-(α-bromobenzyl)-3-methoxypiperazine-2,5-diones were prepared by reacting 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide in methanol . This suggests that the bromobenzyl group in the compound of interest could potentially undergo similar reactions, such as nucleophilic substitution, to further modify the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through various analytical techniques. The analytical profiles of a series of bromodimethoxy benzyl piperazines were evaluated using GC-MS and FT-IR, which provided data for differentiation between regioisomeric compounds . This indicates that the compound of interest may also be characterized by its mass spectral and infrared spectroscopic properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Compounds with structural features similar to "7-(4-bromobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" have been the subject of synthesis and chemical property studies. For instance, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are ABC ring models of saframycins, highlights the interest in complex purine derivatives for their potential biological activities (N. Saito et al., 1997). Similarly, the design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis (Srihari Konduri et al., 2020) indicate the application of such compounds in developing new therapeutics.

Biological Activities

Research into the biological activities of related compounds has yielded significant findings. For example, antiproliferative and erythroid differentiation effects of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia have been explored (Antoine M. Saab et al., 2013), suggesting potential applications in cancer therapy. Additionally, the investigation of bioactive metabolites from marine-derived actinobacteria, including compounds structurally related to piperazine-2,5-dione, highlights the ongoing search for new bioactive substances in marine organisms (M. P. Sobolevskaya et al., 2007).

Material Science Applications

The synthesis and evaluation of derivatives for their luminescent properties and photo-induced electron transfer highlight the potential use of purine and piperazine derivatives in material sciences, particularly in developing new luminescent materials or in electronic applications (Jiaan Gan et al., 2003).

Propiedades

IUPAC Name |

7-[(4-bromophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BrN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-4-6-16(22)7-5-15/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOMWYLTJZEDFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-Bromophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![4-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2519017.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)

![3,7,7-trimethyl-4-(2-nitrophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one](/img/structure/B2519026.png)